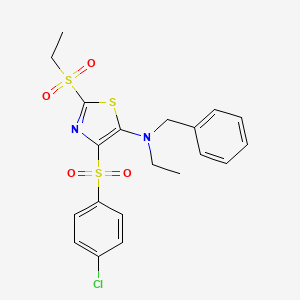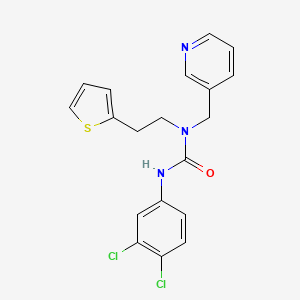
N1-(3-(methylthio)phenyl)-N2-(4-phenylbutan-2-yl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(3-(methylthio)phenyl)-N2-(4-phenylbutan-2-yl)oxalamide, also known as MPO, is a chemical compound that has been gaining attention in scientific research for its potential therapeutic applications. MPO is a small molecule that can be synthesized in the laboratory and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for use in lab experiments. In
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Catalysis
A study by Mamedov et al. (2016) introduced a novel one-pot synthetic approach for the synthesis of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which could potentially include compounds structurally similar to N1-(3-(methylthio)phenyl)-N2-(4-phenylbutan-2-yl)oxalamide. This method is operationally simple and high yielding, providing a new avenue for synthesizing anthranilic acid derivatives and oxalamides, which are valuable in organic synthesis and drug discovery (Mamedov, V. et al., 2016).
Medicinal Chemistry and Drug Design
Cui et al. (2007) found that certain 1,3-dicarbonyl compounds, which share functional group similarities with oxalamides, can act as efficient, low-cost, and phosphine-free ligands for Pd-catalyzed Heck and Suzuki reactions. This finding could have implications for the synthesis of complex organic molecules, including pharmaceuticals, where oxalamide derivatives like N1-(3-(methylthio)phenyl)-N2-(4-phenylbutan-2-yl)oxalamide might find application (Cui, X. et al., 2007).
Anticancer Research
Basu Baul et al. (2009) discussed the synthesis and structural characterization of amino acetate functionalized Schiff base organotin(IV) complexes, which showed cytotoxic activity against various human tumor cell lines. Although this study does not directly involve oxalamides, the approach to using organometallic complexes in cancer research could be relevant for exploring the anticancer potential of oxalamide derivatives, including N1-(3-(methylthio)phenyl)-N2-(4-phenylbutan-2-yl)oxalamide (Basu Baul, T. S. et al., 2009).
Molecular Magnets and Coordination Chemistry
Weheabby et al. (2018) explored the promotion of antiferromagnetic exchange interaction in multinuclear copper(ii) complexes via fused oxamato/oxamidato ligands. This research highlights the potential of oxalamide and related compounds in designing new materials with specific magnetic properties, which could have applications in molecular electronics, spintronics, and information storage (Weheabby, S. et al., 2018).
Eigenschaften
IUPAC Name |
N-(3-methylsulfanylphenyl)-N'-(4-phenylbutan-2-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c1-14(11-12-15-7-4-3-5-8-15)20-18(22)19(23)21-16-9-6-10-17(13-16)24-2/h3-10,13-14H,11-12H2,1-2H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWKSNGCFGJALJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C(=O)NC2=CC(=CC=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-(methylthio)phenyl)-N2-(4-phenylbutan-2-yl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(tert-butyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2973605.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[2-methyl-2-(morpholin-4-yl)propyl]propanamide](/img/structure/B2973607.png)
![2-ethoxy-4-{(E)-[2-(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)hydrazinylidene]methyl}phenol](/img/structure/B2973609.png)



![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)propanamide](/img/structure/B2973616.png)


![7-phenyl-2-[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2973619.png)

![3-cyclohexyl-N-[2-(4-fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2973624.png)
![N-(isochroman-3-ylmethyl)-N-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2973626.png)
![1-{2-[(4-Bromobenzyl)thio]-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B2973627.png)